molecular formula C24H18FN5O3S B2662475 N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242869-56-2

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2662475
CAS No.: 1242869-56-2
M. Wt: 475.5
InChI Key: WGLPVPUKXYYLEN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S and its molecular weight is 475.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antioxidant Activity : The synthesis of thieno[2,3-d]pyrimidine derivatives, which are structurally related to the chemical compound , has been explored for their antioxidant properties. These compounds demonstrated significant radical scavenging activities, attributed to the presence of electron-donating substituents that enhance their efficacy (Y Kotaiah et al., 2012).

  • Antimicrobial Activity : Another study on thienopyrimidine derivatives highlighted their potential as antimicrobial agents. The synthesis of N-substituted phenyl thienopyrimidine derivatives showed considerable antibacterial potency against various bacterial strains, demonstrating their relevance in the development of new antimicrobial agents (Nagaraju Kerru et al., 2019).

  • Radiolabeling and Imaging Applications : The synthesis and radiolabeling of pyrazolo[1,5-a]pyrimidineacetamides, for imaging translocator protein (18 kDa) with positron emission tomography (PET), exemplify the compound's applicability in diagnostic imaging and the study of neuroinflammatory processes. This illustrates its potential use in neuroscience research and the development of diagnostic imaging agents (F. Dollé et al., 2008).

  • Anti-Inflammatory and Analgesic Activities : The exploration of 1,3,4-oxadiazole compounds, including those with structures similar to the chemical compound in focus, for their anti-inflammatory and analgesic properties, has been documented. These studies contribute to our understanding of how structural modifications can impact biological activity, paving the way for the development of new therapeutic agents (L. Nargund et al., 1994).

  • Antifungal Activities : Research into triazole-oxadiazole compounds for antifungal applications reveals the potential of structurally related compounds in addressing fungal infections. This highlights the importance of these chemical structures in developing new antifungal therapies, particularly against Candida species, which pose significant clinical challenges (B. Çavușoğlu et al., 2018).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S/c1-13-8-9-16(10-17(13)25)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLPVPUKXYYLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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